Antitubercular Agents: Compounds containing a 4-fluoro-3-methylphenyl group linked to a pyrazoline ring exhibited potent antitubercular activity. []
Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives incorporating the 4-fluoro-3-methylphenyl substituent demonstrated promising anti-inflammatory and analgesic properties. []
BACE1 Inhibitors: A compound containing this moiety was synthesized as a potent BACE1 inhibitor for potential Alzheimer's Disease treatment. []
Fungicidal Agents: Intermediates incorporating the 4-fluoro-3-methylphenyl group have been used in the synthesis of fungicidal strobilurin-type compounds. []
Dopamine Receptor Ligands: Derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, structurally similar to the compound , have been explored for their dopamine receptor affinities. [, ]
Compound Description: This compound is a cathinone derivative identified as a new psychoactive substance (NPS) []. It is a hydrochloride salt form of the parent compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, also known as 4-F-3-Me-α-PVP. This compound has been found on the illegal drug market and is associated with psychoactive effects.
Compound Description: This compound represents a series of pyrazoline derivatives synthesized and investigated for their antitubercular activity []. They were designed based on the presence of the 4-fluoro-3-methylphenyl moiety, which is also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. Compounds within this series were found to exhibit varying degrees of potency against Mycobacterium tuberculosis, with those containing electron-donating groups on the phenyl ring linked to the 4,5-dihydropyrazole ring exhibiting higher activity.
Compound Description: This series comprises novel dihydropyrimidine derivatives designed and synthesized as potential anti-inflammatory and analgesic agents []. The presence of the 4-fluoro-3-methylphenyl group in these compounds, a motif shared with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, suggests it may contribute to the desired biological activity. Notably, the derivative with a 4-chlorophenyl substitution at the 6-position of the dihydropyrimidine ring displayed the most potent anti-inflammatory and analgesic activities.
Compound Description: This compound, also known as a chalcone, was synthesized and characterized along with a series of derivatives, to investigate their antimicrobial activity []. The core structure of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The key structural difference is the presence of an α,β-unsaturated ketone system in the chalcone compared to the β-ketoester system in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.
Relevance: The presence of the 4-fluoro-3-methylphenyl group in both (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one and Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate suggests a potential connection in their chemical and physical properties. Additionally, this shared feature, explored for its antimicrobial properties in the chalcone derivatives [], can guide further investigation into similar applications for Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.
3-(4-fluoro-3-methylphenyl)quinoline
Compound Description: This quinoline derivative was synthesized using the Suzuki-Miyaura cross-coupling reaction, and its structure was confirmed by X-ray crystallography []. It shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, highlighting the versatility of this structural motif in synthetic chemistry.
Compound Description: This compound, characterized by single-crystal X-ray diffraction [], incorporates the 4-fluoro-3-methylphenyl group also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The structural analysis revealed a nearly planar conformation and provided valuable information about the molecular packing influenced by C-H…N hydrogen bonds and π–π interactions.
Compound Description: This imidazole derivative demonstrates potent BACE1 inhibitory activity and is considered a potential therapeutic agent for Alzheimer's Disease []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluoro-3-methylphenyl group. The complex synthesis of this imidazole derivative involved a Friedel-Crafts reaction, DMSO-mediated α-oxidation, aminohydantoin formation, and Suzuki coupling.
4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and 4-(4-fluoro-3-phenoxyphenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Compound Description: These two pyridine derivatives were investigated for their crystal structures and supramolecular assembly properties []. The two compounds differ by the presence of either a fluoro or a methyl group on one of the phenyl rings. The study highlighted the role of weak interactions, such as C-H…F and C-H…π, in conjunction with N-H…O and C-H…O hydrogen bonds, in stabilizing the crystal structures.
Compound Description: This compound serves as a crucial intermediate in synthesizing fungicidal strobilurin-type compounds []. It shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The molecule exhibits specific configurations: a Z configuration for the oxime bond linked to the cyclopropane ring, an E configuration for the oxime bond attached to the benzene ring, and a trans configuration for the fluoromethylphenyl group relative to the rest of the molecule.
Compound Description: An eight-step synthesis was developed to produce this compound from oxoacetic acid monohydrate []. This compound, though structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, shares the 4-fluorophenyl moiety, highlighting the significance of this group in constructing complex molecules.
Compound Description: The crystal structure of this racemic chiral compound, which contains a five-membered isoxazole ring, was analyzed []. Although not directly similar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluorophenyl group. The isoxazole ring adopts an envelope conformation, with the chiral carbon atom deviating from the plane formed by the other four atoms.
Compound Description: This carbazole derivative was synthesized and characterized by single-crystal X-ray diffraction []. While it shares the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their overall structures and potential applications are quite different. The crystal structure analysis of this compound revealed a nearly planar carbazole ring system and offered detailed insights into its molecular geometry and packing.
Compound Description: This thiazole derivative, known as TAK-715, is a potent and orally active anti-rheumatoid arthritis agent that inhibits p38 MAP kinase []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 3-methylphenyl moiety. TAK-715 effectively inhibits the LPS-stimulated release of TNF-α, a critical mediator of inflammation.
Compound Description: This acrylamide derivative, a difluoro analog of a previously investigated compound, acts as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition []. Despite its structural dissimilarity to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluorophenyl group, highlighting the prevalence of this structural element in medicinal chemistry.
Ethyl 2-azido-4-fluoro-3-hydroxystearates
Compound Description: These compounds are a group of enantiomeric, diastereomeric, and racemic/diastereomeric mixtures studied for their monolayer behavior and collapse structures using various surface characterization techniques []. Although structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they share the presence of a fluorine atom and an ethyl ester group within their structures.
4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol
Compound Description: This compound exists as the trans phenol–imine tautomer in its crystal structure, stabilized by an intramolecular O—H⋯N hydrogen bond []. Although structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 4-fluoro-3-methylphenyl moiety. The crystal packing of this compound is further stabilized by weak C—H⋯O and C—H⋯F interactions.
Compound Description: This compound, SB706504, is a p38 MAPK inhibitor studied for its effects on inflammatory gene expression in chronic obstructive pulmonary disease (COPD) macrophages []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluoro-2-methylphenyl group. SB706504 was found to inhibit the transcription of a subset of inflammatory genes and exhibited potential synergy with dexamethasone in suppressing inflammatory responses.
2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives
Compound Description: 2-(4-fluoro-3-hydroxyphenyl)ethylamine serves as a molecular modification of dopamine, with fluorine replacing the para hydroxyl group. This compound and its N,N-dialkyl derivatives were synthesized and evaluated for their affinity for dopamine receptors []. These compounds displayed varying affinities for D1 and D2 dopamine receptor subtypes, with some derivatives exhibiting selectivity for D2 binding sites.
Compound Description: This benzenesulfonamide derivative's crystal structure was determined, revealing two crystallographically independent molecules in the asymmetric unit []. While its structure differs significantly from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they both contain the 3-methylphenyl group.
7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)-3-hydroxy-5-oxo-5-13C-heptanoic acid and trans-6-[2-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one
Compound Description: These two compounds are potent HMG-CoA reductase inhibitors. They were synthesized with a 13C label to study their interaction with HMG-CoA reductase using 13C NMR techniques []. While they share the 4-fluorophenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their core structures and biological activities are different.
Compound Description: This complex pyrazolo[3,4-d]pyrimidine derivative, characterized by its crystal structure [], incorporates the 3-methylphenyl group also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The molecular packing of this compound is dominated by weak intermolecular C—H⋯O and C—H⋯N interactions.
2,3,4,8,9‐Pentahydro‐7‐(4‐haloaryl)‐pyrazolo[5,1‐e]benzo[1,5]oxazocines and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines
Compound Description: These two groups of heterocyclic compounds were synthesized using a solid–liquid phase-transfer catalysis (PTC) approach []. Notably, the 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepine derivatives share the 4-fluoro-3-methylphenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.
1,2-bis(4-fluoro-2-methylphenyl)ditelluride
Compound Description: This organotellurium compound's crystal structure was analyzed, revealing a bent geometry around the tellurium center and various intermolecular interactions, including C−H···F bonds and Te···Te interactions []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 4-fluoro-2-methylphenyl moiety, highlighting the presence of this group in diverse chemical entities.
Compound Description: These telluride-containing compounds were used as ligands to synthesize a series of group 12 metal complexes []. Notably, 2-{2-(4-fluoro phenyl telluro) ethyl}-1,3-dioxane (L2) shares the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.
Compound Description: This compound, PF-06650833, is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), discovered through fragment-based drug design []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl group within its structure.
Ethyl 4-fluoro-3-nitrobenzoate
Compound Description: The crystal structure of this benzoate derivative was analyzed, revealing the formation of dimers through C—H⋯O intermolecular interactions []. Though structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl ester group within its structure.
Compound Description: This biphenyl derivative was characterized by X-ray crystallography, revealing a dihedral angle of 71.50(5)° between the two benzene rings and the presence of intermolecular C—H⋯O and C—H⋯F interactions []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl ester group within its structure.
Compound Description: This sulfondiimidoate derivative represents a novel substance class and was synthesized and characterized by single-crystal X-ray diffraction []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it contains the 4-methylphenyl moiety, highlighting its presence in diverse chemical entities.
4-fluoro-3-nitrophenacyl alkylxanthates
Compound Description: This series of compounds was synthesized and investigated as potential radiosensitizers []. While they share the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their core structures and applications are significantly different.
Compound Description: A series of these pyrimidine derivatives, containing the biologically relevant 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold, were synthesized using a multistep approach involving Biginelli condensation, oxidation, sulfonylation, and Suzuki-Miyaura coupling []. These compounds, while structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, share the presence of an ethyl ester group and a substituted phenyl ring within their structures.
Compound Description: This series of trisaccharide derivatives was synthesized to explore the acceptor specificity of glycosyltransferases []. They are structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate but highlight the importance of carbohydrate chemistry and enzyme specificity.
5-(4-methoxy-3-methylphenyl)-2(3H)-furanone
Compound Description: This furanone derivative was synthesized and reacted with various nucleophilic and electrophilic reagents, highlighting its versatility as a synthetic intermediate []. Though structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 3-methylphenyl moiety.
4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl (BCH52) and 4-Ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (BCH52F)
Compound Description: These two biphenyl compounds, BCH52 and its fluoro derivative BCH52F, were investigated for their crystal and molecular structures to understand the influence of fluorine substitution on their mesogenic properties []. Although structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they share the presence of an ethyl group and a substituted phenyl ring within their structures.
5-Fluoro-6-ethyl-4-hydroxy-pyrimidine
Compound Description: This pyrimidine derivative serves as a crucial intermediate in the synthesis of voriconazole, an antifungal medication []. Although structurally distinct
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.